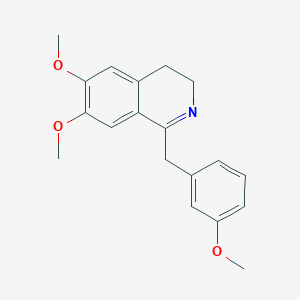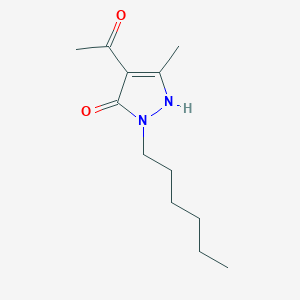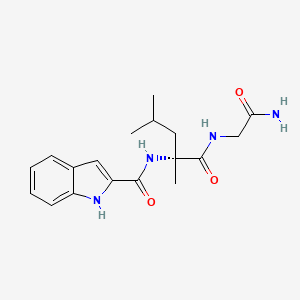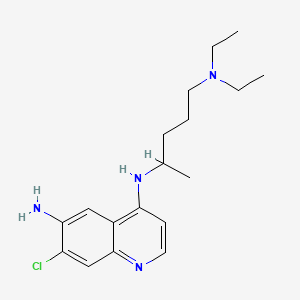
6-Amino-7-chloro-4-((4-(diethylamino)-1-methylbutyl)amino)quinoline diphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-N4-(5-(diethylamino)pentan-2-yl)quinoline-4,6-diamine is a chemical compound that belongs to the class of quinoline derivatives. This compound is known for its potential applications in various fields, including medicinal chemistry and antimicrobial research. The presence of the quinoline nucleus and the diethylamino side chain contributes to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-N4-(5-(diethylamino)pentan-2-yl)quinoline-4,6-diamine typically involves a multi-step process. One common method is the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-N4-(5-(diethylamino)pentan-2-yl)quinoline-4,6-diamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 7-position can be substituted by nucleophiles.
Oxidation and Reduction: The compound can undergo redox reactions under specific conditions.
Condensation Reactions: It can form Schiff bases with aldehydes and ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Schiff Bases: Formed by the reaction with aromatic or heteroaromatic aldehydes.
Hydroxylated Derivatives: Formed through oxidation reactions.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It has shown promise as an antimicrobial agent, particularly against bacterial and protozoal infections.
Biological Research: The compound is used in studies related to its mechanism of action and interaction with biological targets.
Industrial Applications: It is explored for its potential use in the development of new antimicrobial coatings and materials.
Mecanismo De Acción
The mechanism of action of 7-Chloro-N4-(5-(diethylamino)pentan-2-yl)quinoline-4,6-diamine involves its interaction with specific molecular targets in microbial cells. The compound is believed to interfere with the synthesis of nucleic acids and proteins, leading to the inhibition of microbial growth. The quinoline nucleus plays a crucial role in binding to the target sites, while the diethylamino side chain enhances its lipophilicity and cellular uptake .
Comparación Con Compuestos Similares
Similar Compounds
Chloroquine: Another quinoline derivative with antimalarial activity.
Hydroxychloroquine: Similar to chloroquine but with an additional hydroxyl group, used for its anti-inflammatory properties.
Primaquine: A quinoline derivative used as an antimalarial agent.
Uniqueness
7-Chloro-N4-(5-(diethylamino)pentan-2-yl)quinoline-4,6-diamine is unique due to its specific substitution pattern and the presence of the diethylamino side chain, which imparts distinct chemical and biological properties. Its potential as an antimicrobial agent and its versatility in chemical reactions make it a valuable compound for further research and development.
Propiedades
Número CAS |
78703-86-3 |
|---|---|
Fórmula molecular |
C18H27ClN4 |
Peso molecular |
334.9 g/mol |
Nombre IUPAC |
7-chloro-4-N-[5-(diethylamino)pentan-2-yl]quinoline-4,6-diamine |
InChI |
InChI=1S/C18H27ClN4/c1-4-23(5-2)10-6-7-13(3)22-17-8-9-21-18-12-15(19)16(20)11-14(17)18/h8-9,11-13H,4-7,10,20H2,1-3H3,(H,21,22) |
Clave InChI |
HBYHKQSUGYAUKZ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCC(C)NC1=C2C=C(C(=CC2=NC=C1)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methyl-N-[(1H-pyrazol-5-yl)carbamoyl]benzene-1-sulfonamide](/img/structure/B12895108.png)
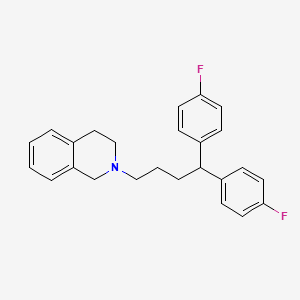
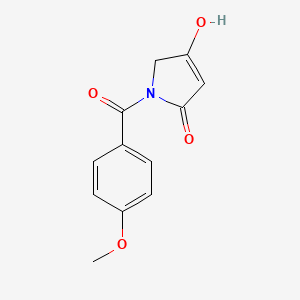
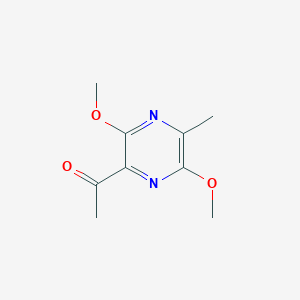
![3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzamide](/img/structure/B12895128.png)


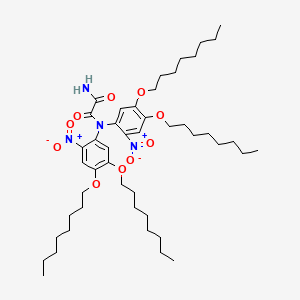
![2-(Difluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12895168.png)
